An In-depth Technical Guide to the Synthesis and Characterization of Bromotris(triphenylphosphine)copper(I)
An In-depth Technical Guide to the Synthesis and Characterization of Bromotris(triphenylphosphine)copper(I)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Bromotris(triphenylphosphine)copper(I), a key reagent and catalyst in organic synthesis. This document details the experimental protocols for its preparation and outlines the analytical techniques used for its structural and spectroscopic characterization.
Introduction
Bromotris(triphenylphosphine)copper(I), with the chemical formula CuBr(PPh₃)₃, is a coordination complex featuring a central copper(I) ion tetrahedrally coordinated to one bromide ligand and three triphenylphosphine ligands. Its utility in chemical synthesis is significant, particularly as a catalyst in reactions such as the azide-alkyne cycloaddition, a cornerstone of "click chemistry". The triphenylphosphine ligands play a crucial role in stabilizing the copper(I) oxidation state and influencing the complex's reactivity and solubility. This guide serves as a practical resource for researchers utilizing this important compound.
Synthesis of Bromotris(triphenylphosphine)copper(I)
The synthesis of Bromotris(triphenylphosphine)copper(I) is typically achieved through the reduction of a copper(II) salt in the presence of an excess of triphenylphosphine. The triphenylphosphine acts as both a reducing agent and a ligand.
Experimental Protocol
A widely adopted method for the synthesis of Bromotris(triphenylphosphine)copper(I) involves the reaction of copper(II) bromide with approximately four molar equivalents of triphenylphosphine in refluxing ethanol under an inert atmosphere.
Materials:
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Copper(II) bromide (CuBr₂)
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Triphenylphosphine (PPh₃)
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Ethanol (absolute)
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Diethyl ether
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Schlenk flask or a two-necked round-bottom flask
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Reflux condenser
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Inert gas supply (Nitrogen or Argon)
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Magnetic stirrer and heat source
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Buchner funnel and flask
Procedure:
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To a Schlenk flask containing a magnetic stir bar, add copper(II) bromide and four molar equivalents of triphenylphosphine.
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Add absolute ethanol to the flask.
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Flush the flask with an inert gas (nitrogen or argon) for 10-15 minutes to ensure an oxygen-free atmosphere.
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Heat the mixture to reflux with vigorous stirring under the inert atmosphere.
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The product will begin to precipitate out of the solution as a white powder within several minutes.
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Continue the reflux for a specified period (typically 1-2 hours) to ensure complete reaction.
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Allow the mixture to cool to room temperature.
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Collect the white precipitate by vacuum filtration using a Buchner funnel.
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Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted triphenylphosphine and other impurities.
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Dry the product under vacuum to obtain pure Bromotris(triphenylphosphine)copper(I).
Logical Workflow for Synthesis:
Caption: A flowchart illustrating the key steps in the synthesis of Bromotris(triphenylphosphine)copper(I).
Characterization
A thorough characterization of the synthesized Bromotris(triphenylphosphine)copper(I) is essential to confirm its identity and purity. The following sections detail the key analytical techniques and expected results.
Physical Properties
A summary of the key physical and chemical properties of Bromotris(triphenylphosphine)copper(I) is provided in the table below.
| Property | Value |
| Molecular Formula | C₅₄H₄₅BrCuP₃ |
| Molecular Weight | 930.31 g/mol |
| Appearance | White to light yellow powder or crystals |
| Melting Point | 168-170 °C (lit.) |
| Solubility | Soluble in dichloromethane, chloroform; sparingly soluble in ethanol |
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles. Bromotris(triphenylphosphine)copper(I) crystallizes in a distorted tetrahedral geometry around the copper(I) center.
Crystallographic Data:
| Parameter | Value (Å or °) |
| Cu-P Bond Length | 2.354(8) Å |
| Cu-Br Bond Length | Not explicitly found in search results |
| P-Cu-P Angle | 110.1(6)° |
| P-Cu-Br Angle | 108.8(6)° |
Data obtained from a study on the isomorphous series [(PPh₃)₃CuX] where X = Cl, Br, I.
Molecular Structure Diagram:
Caption: A simplified representation of the tetrahedral coordination geometry of Bromotris(triphenylphosphine)copper(I).
Spectroscopic Characterization
³¹P NMR Spectroscopy: Phosphorus-31 NMR is a powerful tool for characterizing phosphine-containing compounds. In the solid state, the ³¹P CP/MAS NMR spectrum of Bromotris(triphenylphosphine)copper(I) provides information about the local environment of the phosphorus nuclei. In solution, a single sharp resonance is typically observed, indicating that the three phosphine ligands are equivalent on the NMR timescale. A related compound, [CuBr(PPh₃)₂(4,6-dimethyl-2-thiopyrimidine-κS)], shows a sharp singlet at -1.5 ppm in the ³¹P NMR spectrum, suggesting a similar chemical shift for the title compound in solution.
¹H and ¹³C NMR Spectroscopy: The proton and carbon-13 NMR spectra are dominated by the signals of the triphenylphosphine ligands. The aromatic protons typically appear as a complex multiplet in the range of 7.0-8.0 ppm. The aromatic carbons will show multiple signals in the aromatic region of the ¹³C NMR spectrum (typically 120-140 ppm).
Expected NMR Data:
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ³¹P | ~ -1.5 to -5.0 | Singlet | Coordinated PPh₃ |
| ¹H | ~ 7.0 - 8.0 | Multiplet | Aromatic protons of PPh₃ |
| ¹³C | ~ 120 - 140 | Multiple signals | Aromatic carbons of PPh₃ (ipso, ortho, meta, para) |
The FT-IR spectrum of Bromotris(triphenylphosphine)copper(I) is characterized by the vibrational modes of the triphenylphosphine ligands. Key absorption bands are expected for the P-C stretching and bending modes, as well as the C-H and C=C vibrations of the phenyl rings.
Expected FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretching |
| ~1585, 1480, 1435 | Aromatic C=C stretching |
| ~1100, 1000 | In-plane C-H bending |
| ~740, 690 | Out-of-plane C-H bending |
| ~510 | P-C bending |
Information on the UV-Visible absorption spectrum of Bromotris(triphenylphosphine)copper(I) was not prominently available in the conducted searches. Generally, copper(I) complexes are often colorless or lightly colored, with absorption bands in the UV region corresponding to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions.
Experimental Workflow for Characterization:
Caption: A diagram outlining the analytical techniques employed for the comprehensive characterization of Bromotris(triphenylphosphine)copper(I).
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of Bromotris(triphenylphosphine)copper(I). The provided experimental protocol offers a reliable method for the preparation of this important copper(I) complex. The characterization data, including physical properties, crystallographic parameters, and spectroscopic signatures, serve as a valuable reference for researchers to verify the identity and purity of their synthesized material. The logical workflows presented as diagrams offer a clear and concise visualization of the synthetic and analytical processes involved. This guide is intended to support the work of scientists and professionals in research and drug development by providing a solid foundation for the use and understanding of Bromotris(triphenylphosphine)copper(I).
